molecular formula C8H6F3NO B157546 3-(三氟甲基)苯甲酰胺 CAS No. 1801-10-1

3-(三氟甲基)苯甲酰胺

货号: B157546
CAS 编号: 1801-10-1
分子量: 189.13 g/mol
InChI 键: XBGXGCOLWCMVOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Trifluoromethyl)benzamide is an organic compound with the chemical formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzamide structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .

科学研究应用

Cancer Therapeutics

3-(Trifluoromethyl)benzamide derivatives have been studied for their potential as inhibitors of specific protein kinases, such as platelet-derived growth factor receptor alpha (PDGFRα). Research indicates that certain derivatives exhibit significant inhibitory activities, with reported inhibition rates of 67% and 77% against PDGFRα . This suggests a promising application in targeting cancer pathways where kinase signaling is critical.

Antimalarial Activity

In the context of infectious diseases, particularly malaria, novel benzamide scaffolds incorporating the trifluoromethyl group have shown efficacy against Plasmodium falciparum. A study highlighted the optimization of compounds that retained antiplasmodial activity while minimizing human kinase activity, indicating a potential therapeutic route for malaria treatment .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies for 3-(trifluoromethyl)benzamide derivatives have revealed important insights into their biological activities. For instance, modifications to the amide portion can significantly influence potency against various targets. These studies often focus on how different substituents affect the compound’s interaction with target proteins .

Case Study 1: Bcr-Abl Kinase Inhibition

Derivatives of 3-(trifluoromethyl)benzamide have been identified as potent inhibitors of Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). The structural modifications have led to compounds with improved binding affinities and reduced resistance profiles against mutations commonly found in CML patients .

Case Study 2: Docking Studies

Molecular docking studies have been employed to understand how these compounds interact with target proteins. For example, docking simulations indicated that certain trifluoromethyl-substituted benzamides fit well into the ATP binding pocket of kinases, facilitating effective inhibition. This computational approach aids in optimizing lead compounds for further development .

准备方法

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzamide can be synthesized from 1-bromo-3-trifluoromethylbenzene via a palladium-catalyzed aminocarbonylation reaction with formamide . Another method involves the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of 3-(Trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .

化学反应分析

Types of Reactions: 3-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

相似化合物的比较

  • 4-(Trifluoromethyl)benzamide
  • 3-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzylamine

Comparison: 3-(Trifluoromethyl)benzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to 4-(Trifluoromethyl)benzamide, the position of the trifluoromethyl group in 3-(Trifluoromethyl)benzamide results in different steric and electronic effects, leading to distinct chemical and biological properties .

生物活性

3-(Trifluoromethyl)benzamide is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances the compound's electronic properties and lipophilicity, making it a valuable candidate for various pharmaceutical applications. This article explores the biological activity of 3-(trifluoromethyl)benzamide, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(trifluoromethyl)benzamide is C8H8F3NC_{8}H_{8}F_{3}N. The trifluoromethyl group significantly impacts the compound's properties, contributing to increased stability and altered interaction profiles with biological targets.

Research indicates that 3-(trifluoromethyl)benzamide exhibits inhibitory activity against specific protein kinases, particularly the platelet-derived growth factor receptor alpha (PDGFRα). Inhibitory activities were recorded at rates of 67% and 77% against this target, suggesting potential applications in cancer therapeutics where kinase signaling is crucial. The compound's ability to fit into the ATP pocket of kinases has been demonstrated through docking studies, indicating a mechanism of action that could lead to effective inhibition.

Biological Activities

The biological activities of 3-(trifluoromethyl)benzamide can be summarized as follows:

  • Inhibition of Kinase Activity : Significant inhibition of PDGFRα.
  • Potential Anticancer Properties : Due to its kinase inhibition profile, it may have applications in treating various cancers.
  • Modulation of Glycine Receptors : Some studies suggest that compounds with similar structures can modulate glycine receptors, which are involved in neurotransmission .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives containing the trifluoromethyl group showed high potency against epidermal growth factor receptor (EGFR), achieving up to 92% inhibition at low concentrations (10 nM) .
  • Molecular Docking : Molecular modeling studies have shown favorable interactions between 3-(trifluoromethyl)benzamide and several protein kinases, suggesting its potential as a lead compound in drug development targeting these proteins .
  • Pharmacological Profiles : Electrophysiological studies indicated that compounds similar to 3-(trifluoromethyl)benzamide can influence glycine receptor activity, which may lead to novel analgesics targeting inflammation-modulated glycine receptors .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to 3-(trifluoromethyl)benzamide:

Compound NameStructural FeaturesInhibition RateTarget
3-(Trifluoromethyl)benzamideTrifluoromethyl group attached to benzamide67%-77%PDGFRα
Compound ASimilar structure, different substituents91%EGFR
Compound BContains difluoromethyl groupVariesVarious kinases

属性

IUPAC Name

3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXGCOLWCMVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170913
Record name m-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801-10-1
Record name 3-(Trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(Trifluoromethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (R)-4-fluoro-N-(1-(4-fluoro-3-methoxyphenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide, prepared as described in Procedure 3, 59a-f, 6 and 7, (2.8 g, 4.43 mmol) in CH2Cl2 (15 mL) was added BBr3 (12 mL, 12 mmol). The resulting mixture was stirred at room temperature for 2 h and quenched by addition of ice. The reaction mixture was diluted with EtOAc and washed with sat. NaHCO3, sat. NaCl, dried over Na2SO4, filtered and concentrated to afford (R)-4-fluoro-N-(1-(4-fluoro-3-hydroxyphenyl)-1-(3-fluoro-5-(1,1,2,2)-tetrafluoro ethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide (Example 264) as clear oil (2.9 g, 100% yield). LCMS: RT=4.176 min [M+H] 632.2 (4 min Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.1% TFA; 4 mL/min, monitoring at 220 nm).
Name
(R)-4-fluoro-N-(1-(4-fluoro-3-methoxyphenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
59a-f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-[2-({3R)-1-[1-(3-ethoxyphenyl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide was synthesized in similar fashion to N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide, substituting 3-ethoxyaniline for 6-methoxypyridin-3-amine. The crude product was purified by preparative HPLC. MS m/z: 519 (M+1).
Name
N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride (50 mg, 0.132 mmol, 1 eq), 4-hydroxy-4-(pyridin-2-yl)cyclohexanone (25 mg, 0.132 mmol, 1 eq) and sodium triacetoxyborohydride (56 mg, 0.263 mmol, 2 eq) were stirred in 2% acetic acid/methylene chloride (10 mL) at room temperature for 20 hours. Worked up by adding saturated sodium bicarbonate (10 mL). Stirred 10 minutes then extracted 3 times with methylene chloride (10 mL). The organic layers were combined, dried (sodium sulfate) and stripped to give an oil. Purified over silica gel in 100% ethyl acetate to 4:1 methylene chloride/methanol to give N-(2-(cis-4-(cis- and trans-4-hydroxy-4-(pyridin-2-yl)cyclohexylamino)cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (35 mg) as a white solid. MS found: (M+H)+=519.27.
Name
N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Name
acetic acid methylene chloride
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)benzamide
Reactant of Route 4
3-(Trifluoromethyl)benzamide
Reactant of Route 5
3-(Trifluoromethyl)benzamide
Reactant of Route 6
3-(Trifluoromethyl)benzamide
Customer
Q & A

Q1: What is the role of the 3-(trifluoromethyl)benzamide moiety in drug design?

A1: 3-(Trifluoromethyl)benzamide frequently serves as a versatile building block in medicinal chemistry. This moiety is often incorporated into larger molecules to modulate their pharmacological properties.

Q2: How does the 3-(trifluoromethyl)benzamide group interact with biological targets?

A2: While 3-(trifluoromethyl)benzamide itself doesn't possess inherent biological activity, its incorporation into drug molecules can influence binding affinity and selectivity for specific targets. For instance, in the development of VEGFR2 kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold, designed as a hinge binder, was linked to a 3-(trifluoromethyl)benzamide group. This modification led to compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide), exhibiting potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. [] This example highlights how the presence of the 3-(trifluoromethyl)benzamide group can enhance the binding affinity of the molecule to its target.

Q3: Can you provide an example of how 3-(trifluoromethyl)benzamide derivatives act as enzyme inhibitors?

A3: Certainly. INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent CCR2 antagonist. Studies showed that it competitively inhibits CCL2-induced G protein activation, highlighting its ability to directly interfere with the receptor's function. []

Q4: Are there instances where modifications to the 3-(trifluoromethyl)benzamide structure led to improved drug candidates?

A4: Yes, in the pursuit of a treatment for triple-negative breast cancer (TNBC), researchers optimized an initial Src inhibitor (compound 1) which exhibited high potency but significant toxicity. Through structural modifications, they developed 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide). This compound exhibited potent anti-TNBC activities both in vitro and in vivo, demonstrating good pharmacokinetic properties and lower toxicity compared to the parent compound. [] This exemplifies successful structure-activity relationship (SAR) studies leading to a promising drug candidate.

Q5: Have any 3-(trifluoromethyl)benzamide derivatives been investigated for their potential in treating parasitic diseases?

A5: Yes, a study exploring new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities found that N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited significant activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. Notably, this compound demonstrated improved permeability and activity against the multi-resistant strain compared to the reference Medicines for Malaria Venture (MMV) compound. []

Q6: How does the structure of 3-(trifluoromethyl)benzamide derivatives influence their activity against specific targets, for instance, H5N1 influenza viruses?

A6: Research has shown that modifications to the 3-(trifluoromethyl)benzamide scaffold can significantly impact its antiviral activity. For example, specific derivatives (compounds 1a, 1b, 1e, and 1f) exhibited noteworthy inhibitory activity against the entry of H5N1 influenza viruses into target cells. [] These findings highlight the importance of structural modifications in optimizing the antiviral potency of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。